![molecular formula C11H13BrS2 B14305939 1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene CAS No. 113968-07-3](/img/structure/B14305939.png)
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene is an organic compound with the molecular formula C11H13BrS2. This compound is characterized by the presence of a bromine atom, two methylsulfanyl groups, and a methyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene typically involves the bromination of 4-methylbenzene followed by the introduction of methylsulfanyl groups. The reaction conditions often require the use of bromine or a bromine-containing reagent and a suitable solvent. Industrial production methods may involve large-scale bromination and subsequent functionalization steps to introduce the methylsulfanyl groups.
Analyse Des Réactions Chimiques
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylsulfanyl groups.
Common reagents used in these reactions include nucleophiles like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom and methylsulfanyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-[1-Bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene can be compared with similar compounds such as:
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: This compound has a similar structure but contains a sulfonyl group instead of a methylsulfanyl group.
1-Bromo-3-(methylsulfanyl)benzene: This compound lacks the ethenyl group and has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propriétés
Numéro CAS |
113968-07-3 |
|---|---|
Formule moléculaire |
C11H13BrS2 |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
1-[1-bromo-2,2-bis(methylsulfanyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C11H13BrS2/c1-8-4-6-9(7-5-8)10(12)11(13-2)14-3/h4-7H,1-3H3 |
Clé InChI |
PVYQDXCIUVRNHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(SC)SC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


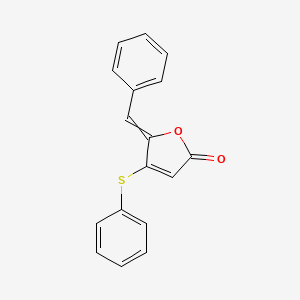
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
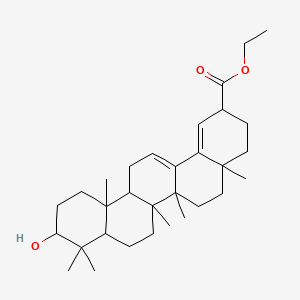
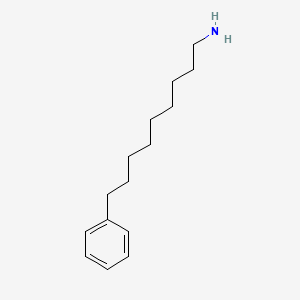
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
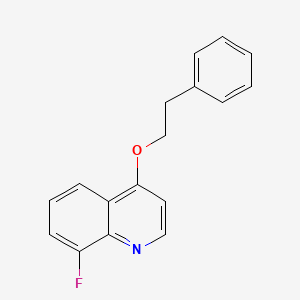

![6-[(2,5-Dihydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305907.png)
![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
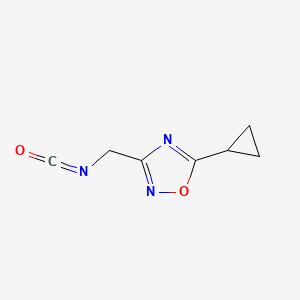

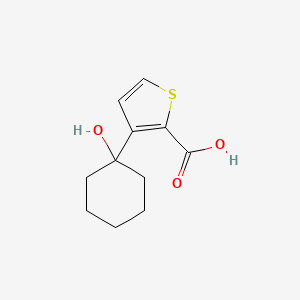
![[3-(Dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14305934.png)

